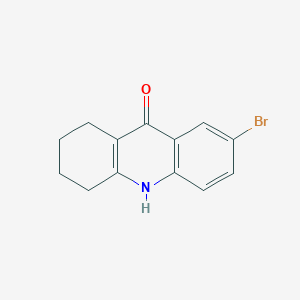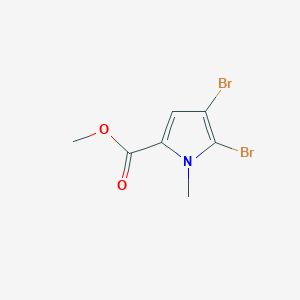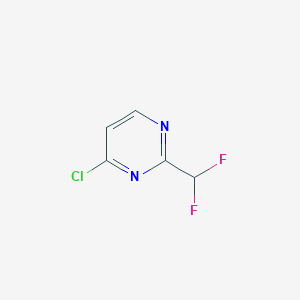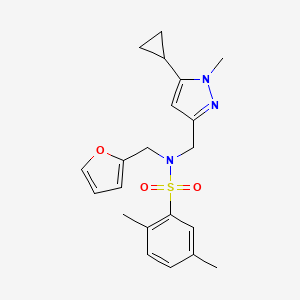
7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one is a chemical compound with the molecular formula C13H12BrNO and a molecular weight of 278.15 . It is used in various research and industrial applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to a tetrahydroacridinone core . The InChI code for this compound is 1S/C13H12BrNO/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h5-7H,1-4H2,(H,15,16) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 278.14 . The compound should be stored at a temperature between 2-8°C .科学的研究の応用
Chemical Synthesis and Modifications
7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one and related acridine derivatives have been a focal point in chemical synthesis studies. For instance, research by Reisch et al. (1984) explored halogenation reactions to synthesize acronycine, a significant natural product, using similar compounds. This demonstrates the utility of acridine derivatives in complex organic synthesis processes (Reisch, Mester, & Aly, 1984).
Crystal Structure Analysis
The crystal structure and intermolecular interactions of acridine derivatives, including 7-Bromo-acridine compounds, have been extensively analyzed. Wera et al. (2016) conducted a detailed study on the molecular packing in crystals of acridine derivatives, highlighting the importance of understanding these interactions in designing new compounds with specific properties (Wera, Storoniak, Serdiuk, & Zadykowicz, 2016).
Antitumor Properties
Several studies have indicated the potential antitumor properties of acridine derivatives. Sugaya et al. (1994) synthesized 7-substituted 6H-pyrazolo[4,5,1-de]acridin-6-ones, showing DNA intercalating ability and antiproliferative activity, suggesting their use as antitumor agents (Sugaya, Mimura, Shida, Osawa, Matsukuma, Ikeda, Akinaga, Morimoto, Ashizawa, & Okabe, 1994).
DNA Interaction Studies
The interaction of acridone-based derivatives with DNA has been a subject of interest, given their potential therapeutic applications. Thimmaiah et al. (2015) conducted studies on N10-alkylated 2-bromoacridones, revealing their strong binding to DNA. This underscores the significance of such compounds in developing new therapeutics that target DNA (Thimmaiah, Ugarkar, Martis, Shaikh, Coutinho, & Yergeri, 2015).
Antimicrobial and Antiparasitic Effects
Acridine derivatives have also been explored for their antimicrobial and antiparasitic properties. For example, Di Giorgio et al. (2003) investigated 9-Chloro and 9-amino-2-methoxyacridines for their antiproliferative properties against Leishmania infantum, an important area in the development of new antiparasitic drugs (Di Giorgio, Delmas, Filloux, Robin, Seferian, Azas, Gasquet, Costa, Timon-David, & Galy, 2003).
Safety and Hazards
特性
IUPAC Name |
7-bromo-2,3,4,10-tetrahydro-1H-acridin-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h5-7H,1-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNGWEJDWSSTDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C3=C(N2)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-methylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2770654.png)


![2-methyl-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2770657.png)

![Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate](/img/structure/B2770662.png)
![2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2770663.png)

![ETHYL 1-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE](/img/structure/B2770668.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone](/img/structure/B2770670.png)
![2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B2770671.png)
![1-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2770672.png)
![(E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2770674.png)
